N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a phenylfuran moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:
Formation of the 3-(5-phenylfuran-2-yl)propanamide Backbone: This can be achieved through a condensation reaction between 5-phenylfuran-2-carboxylic acid and 3-aminopropanoic acid under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxyphenylamine and the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide: shares structural similarities with other amides and furan derivatives.
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)butanamide: Similar structure but with a butanamide backbone.
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)ethanamide: Similar structure but with an ethanamide backbone.
Uniqueness
- The presence of both methoxyphenyl and phenylfuran groups in This compound makes it unique compared to other similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H19NO3/c1-23-18-9-5-8-16(14-18)21-20(22)13-11-17-10-12-19(24-17)15-6-3-2-4-7-15/h2-10,12,14H,11,13H2,1H3,(H,21,22) |
InChI Key |
RQPKWWMDJIMPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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